Sertraline

説明

特性

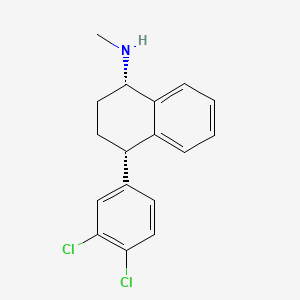

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79559-97-0 (Hydrochloride) | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023577 | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

416.3±45.0 °C | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |

| Record name | SID49665783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79617-96-2, 79617-95-1 | |

| Record name | Sertraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sertraline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SERTRALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245-246 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Sertraline: An In-depth Analysis of its Multifaceted Pharmacological Profile Beyond Serotonin Reuptake Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is primarily recognized for its high-affinity blockade of the serotonin transporter (SERT). However, a growing body of evidence reveals a more complex pharmacological profile, with significant interactions at other neural targets that may contribute to its therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of this compound's mechanisms of action beyond SERT inhibition, focusing on its engagement with the dopamine transporter (DAT), sigma-1 (σ1) receptors, and its influence on neurotrophic and inflammatory pathways. This document synthesizes quantitative binding data, details key experimental methodologies, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

While the therapeutic effects of this compound in depressive and anxiety disorders are largely attributed to the enhancement of serotonergic neurotransmission via SERT inhibition, its unique clinical properties among SSRIs suggest the involvement of additional mechanisms.[1][2] This guide delves into the secondary pharmacological actions of this compound, providing a detailed examination of its molecular interactions and their potential clinical relevance. Understanding these off-target activities is crucial for a complete comprehension of this compound's therapeutic utility and for the rational design of future psychotropic agents.

Molecular Targets Beyond the Serotonin Transporter

This compound exhibits a notable affinity for several other neuroreceptors and transporters, distinguishing it from other members of the SSRI class.

Dopamine Transporter (DAT) Inhibition

Unique among SSRIs, this compound displays a moderate affinity for the dopamine transporter.[3] This interaction is considered to contribute to its "activating" properties observed in some patients.[2] While its affinity for DAT is substantially lower than for SERT, at higher clinical doses, it may exert a mild dopaminergic effect.

Sigma-1 (σ1) Receptor Modulation

This compound binds to sigma-1 receptors with relatively high affinity.[4][5] The functional consequence of this interaction is complex, with studies suggesting it may act as an inverse agonist or antagonist at this receptor.[6][7][8] Sigma-1 receptors are intracellular chaperones involved in regulating cellular stress, neuroplasticity, and neurotransmitter release, and this compound's interaction with this target may contribute to its neuroprotective and cognitive-enhancing effects.[5][9]

Quantitative Analysis of this compound's Binding Affinity

The following tables summarize the binding affinities (Ki or KD values in nM) of this compound for its primary and secondary targets, compiled from various in vitro studies. Lower values indicate a stronger binding affinity.

| Table 1: this compound Binding Affinity for Monoamine Transporters | |

| Target | Binding Affinity (Ki/KD, nM) |

| Serotonin Transporter (SERT) | 0.15 - 3.3[4] |

| Dopamine Transporter (DAT) | 22 - 315[4][10] |

| Norepinephrine Transporter (NET) | 420 - 925[4] |

| Table 2: this compound Binding Affinity for Other Receptors | |

| Target | Binding Affinity (Ki, nM) |

| Sigma-1 (σ1) Receptor | 31.6 - 57[4][6] |

| Alpha-1A Adrenoceptor (α1A) | 1900[4] |

| Alpha-1B Adrenoceptor (α1B) | 3500[4] |

| 5-HT2A Receptor | 2207[4] |

Impact on Cellular Signaling and Neuroplasticity

This compound's influence extends to the modulation of intracellular signaling cascades that are critical for neuronal survival, function, and plasticity.

Neurotrophic Factor Regulation

This compound treatment has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.[11][12][13] This effect is thought to be a downstream consequence of enhanced serotonergic and potentially other signaling pathways, contributing to the long-term therapeutic effects of the drug.[4]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating the production of various cytokines.[14][15] It has been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while potentially increasing anti-inflammatory cytokines like Interleukin-10 (IL-10).[15][16][17] This immunomodulatory effect may be relevant to the pathophysiology of depression, where inflammation is increasingly recognized as a contributing factor.[18]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacology.

Radioligand Binding Assay for Transporter and Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of this compound for various protein targets.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor/transporter are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in a suitable buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.[10]

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [³H]-Nomifensine for DAT) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[4][19]

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[19]

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Quantification

This protocol describes the general steps for measuring BDNF levels in biological samples.

Methodology:

-

Sample Collection and Preparation:

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for BDNF is used.

-

Standards and samples are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Following another wash, a substrate solution is added, which reacts with the enzyme to produce a color change.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using the known concentrations of the BDNF standards.

-

The concentration of BDNF in the samples is determined by interpolating their absorbance values from the standard curve.[20]

-

Multiplex Immunoassay for Cytokine Profiling

This protocol outlines a method for the simultaneous measurement of multiple cytokines.

Methodology:

-

Sample Preparation:

-

Plasma, serum, or cell culture supernatants are prepared as described for the ELISA protocol.[1]

-

-

Multiplex Assay Procedure:

-

A mixture of capture antibody-coated beads, each specific for a different cytokine, is used.

-

Samples are incubated with the bead mixture, allowing the cytokines to bind to their respective capture antibodies.

-

After washing, a mixture of biotinylated detection antibodies is added.

-

Streptavidin-phycoerythrin (a fluorescent reporter) is then added, which binds to the biotinylated detection antibodies.

-

The beads are analyzed using a flow cytometer, which identifies each bead by its unique spectral properties and quantifies the fluorescence intensity associated with each bead, corresponding to the amount of bound cytokine.[1][21]

-

-

Data Analysis:

-

Standard curves are generated for each cytokine.

-

The concentrations of the various cytokines in the samples are calculated from their respective standard curves.

-

Conclusion

The pharmacological profile of this compound is more intricate than its classification as a selective serotonin reuptake inhibitor would suggest. Its interactions with the dopamine transporter and sigma-1 receptors, coupled with its ability to modulate neurotrophic and inflammatory pathways, likely play a significant role in its overall therapeutic effects. A deeper understanding of these non-canonical mechanisms is essential for optimizing its clinical use and for guiding the development of novel therapeutics with improved efficacy and tolerability. The data and methodologies presented in this guide provide a solid foundation for further research into the complex and multifaceted actions of this compound.

References

- 1. Cytokines plasma levels during antidepressant treatment with this compound and transcranial direct current stimulation (tDCS): results from a factorial, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. benchchem.com [benchchem.com]

- 5. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with this compound, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High throughput assay for compounds that boost BDNF expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of non-BDNF neurotrophins and GDNF levels after depression treatment with this compound and transcranial direct current stimulation in a factorial, randomized, sham-controlled trial (SELECT-TDCS): An exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BDNF plasma levels after antidepressant treatment with this compound and transcranial direct current stimulation: results from a factorial, randomized, sham-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serum BDNF Levels Before Treatment Predict SSRI Response in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound ameliorates inflammation in CUMS mice and inhibits TNF-α-induced inflammation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Reduces IL-1β and TNF-α mRNA Expression and Overcomes Their Rise Induced by Seizures in the Rat Hippocampus | PLOS One [journals.plos.org]

- 17. Pro- and anti-inflammatory cytokine balance in major depression: effect of this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Reduces IL-1β and TNF-α mRNA Expression and Overcomes Their Rise Induced by Seizures in the Rat Hippocampus | PLOS One [journals.plos.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. BDNF plasma levels after antidepressant treatment with this compound and transcranial direct current stimulation: Results from a factorial, randomized, sham-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cerebrospinal Fluid Inflammatory Cytokine Levels in Patients With Major Psychiatric Disorders: A Multiplex Immunoassay Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Sertraline's Neuroprotective and Procognitive Potential: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the in vitro evidence for the neuroprotective and procognitive effects of sertraline, a selective serotonin reuptake inhibitor (SSRI). The data presented herein summarizes key findings from foundational studies, offering insights into the molecular mechanisms that may underscore this compound's therapeutic potential beyond its established antidepressant action.

Core Findings: Neurotrophic and Survival-Promoting Effects

In vitro studies, primarily utilizing the human neuroblastoma SH-SY5Y cell line, have demonstrated that this compound exhibits potent neurotrophic and neuroprotective properties at specific concentrations.[1][2][3] Treatment of these neuronal cells with this compound in the low micromolar range (1-10µM) has been shown to promote cell viability and survival.[1] Conversely, concentrations exceeding 10µM may lead to cytotoxic effects.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound. It is important to note that specific percentage increases or fold changes are often detailed in the full-text publications, which could not be accessed for this guide. The data below is based on the qualitative and semi-quantitative descriptions available in published abstracts.

| Cell Line | This compound Concentration | Observed Effect | Key Signaling Molecules Affected | Reference |

| SH-SY5Y | 1-10µM | Increased cell viability and neurotrophic activity | BDNF, p-ERK, Bcl-2 | [1][2][3] |

| SH-SY5Y | >10µM | Decreased cell viability | Not specified | [1] |

Signaling Pathways Implicated in this compound's Action

The neuroprotective and procognitive effects of this compound are believed to be mediated through the modulation of key intracellular signaling cascades. The primary pathway implicated is the MAP-kinase signal transduction pathway, which plays a crucial role in cell survival, proliferation, and differentiation.[1][2][3] this compound's influence on this pathway appears to be linked to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuronal growth, synaptic plasticity, and memory.[1][2][3]

The proposed signaling cascade is as follows:

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the specific laboratories and publications, the general methodologies employed in these in vitro studies can be outlined.

Cell Culture and Maintenance

-

Cell Line: Human neuroblastoma SH-SY5Y cells are the most commonly reported model.[1][2][3]

-

Culture Medium: Standard cell culture media such as DMEM or a 1:1 mixture of DMEM and Ham's F12, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), are typically used.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

This compound Treatment

-

Preparation: this compound hydrochloride is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the final desired concentrations (e-g., 1µM, 5µM, 10µM) in the cell culture medium.

-

Application: The culture medium is replaced with the this compound-containing medium, and the cells are incubated for a specified period, often 24 hours, to assess the effects on cell viability and protein expression.[1]

Assessment of Cell Viability (Neuroprotection Assay)

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure (General):

-

After this compound treatment, the medium is removed.

-

MTT solution is added to each well and incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Cell viability is expressed as a percentage of the control (untreated or vehicle-treated) cells.

-

Western Blotting for Protein Expression (p-ERK, BDNF, Bcl-2)

-

Purpose: To quantify the levels of specific proteins (total and phosphorylated forms) in cell lysates.

-

Procedure (General):

-

Cell Lysis: After treatment, cells are washed and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-BDNF, anti-Bcl-2, and loading controls like anti-β-actin or anti-GAPDH).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Quantification: Densitometry software is used to quantify the band intensities, which are then normalized to a loading control.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for an in vitro study investigating the neuroprotective effects of this compound.

Conclusion

The in vitro evidence strongly suggests that this compound, at clinically relevant concentrations, possesses neuroprotective and neurotrophic properties. These effects appear to be mediated, at least in part, through the activation of the MAP-kinase signaling pathway and the upregulation of the key survival-associated proteins BDNF and Bcl-2. Further research is warranted to fully elucidate the upstream mechanisms of this compound's action and to translate these promising in vitro findings into novel therapeutic strategies for neurodegenerative and cognitive disorders.

References

Sertraline's Impact on Microglial Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanisms through which sertraline, a selective serotonin reuptake inhibitor (SSRI), modulates neuroinflammatory pathways within microglia. Beyond its established role in regulating serotonergic neurotransmission, emerging evidence highlights this compound's potent anti-inflammatory and immunomodulatory properties. This document synthesizes current in vitro and in vivo findings, focusing on the drug's impact on key signaling cascades, including the canonical NF-κB pathway and the NLRP3 inflammasome. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to offer a thorough resource for researchers and professionals in neuroscience and drug development.

Introduction: Microglia and Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), are critical for maintaining brain homeostasis.[1] However, in response to pathological stimuli such as lipopolysaccharide (LPS), pathogens, or injury, microglia can become activated, adopting a pro-inflammatory phenotype.[2] This activation leads to the release of a cascade of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as nitric oxide (NO) and reactive oxygen species (ROS).[2][3][4][5] While this response is crucial for CNS defense, chronic or excessive microglial activation contributes to a state of neuroinflammation, a key pathological feature in numerous neurodegenerative and psychiatric disorders, including major depressive disorder (MDD).[6][7][8]

This compound hydrochloride (SERT), a widely prescribed antidepressant, has demonstrated significant anti-inflammatory effects in both clinical and preclinical studies.[9][10] These properties are increasingly recognized as a vital component of its therapeutic action, independent of its monoaminergic effects.[4][11] This guide delves into the specific molecular pathways in microglia that are targeted by this compound.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening at several key nodes within microglial signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the pro-inflammatory response.[12] Research consistently shows that this compound is a potent inhibitor of this cascade.[9][10][13]

-

Upstream Intervention: Studies have revealed that this compound can directly bind to TNF-α and its receptor, TNFR1.[9][10] This action blocks the initial trigger for a major inflammatory cascade, preventing downstream signaling.

-

Inhibition of IκB-α Phosphorylation: In the canonical NF-κB pathway, the inhibitor of κB, IκB-α, sequesters the NF-κB p50/p65 dimer in the cytoplasm. Upon stimulation by signals like TNF-α, IκB-α is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB-α, thus preventing NF-κB's nuclear translocation and subsequent gene expression in a dose-dependent manner.[9][10][13]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm of immune cells that, when activated, triggers the maturation and release of IL-1β, a potent pyrogenic cytokine.[14][15] Some studies suggest that this compound's mechanisms may involve inhibiting the assembly of the NLRP3 inflammasome, which would directly reduce the amount of mature IL-1β released from microglia.[13] This represents another critical anti-inflammatory checkpoint targeted by the drug.

Involvement of cAMP Signaling

There is evidence to suggest that the anti-inflammatory effects of several SSRIs, including this compound, may be mediated through cyclic AMP (cAMP) signaling.[4][8] Elevated intracellular cAMP levels can lead to the activation of Protein Kinase A (PKA), which can, in turn, phosphorylate and modulate the activity of various transcription factors, often leading to a reduction in inflammatory gene expression. While the precise downstream mechanisms are still being elucidated, this pathway represents a potential route for this compound's immunomodulatory actions.[4][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on microglial inflammatory responses as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in Microglia

| Mediator | Cell Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| TNF-α | BV2 Microglia | TNF-α | Dose-dependent | Inhibition of expression | [9][10] |

| TNF-α | Microglia | LPS | Not specified | Potent inhibition | [4] |

| TNF-α | Rat Hippocampus | Seizure-induced | 0.75 mg/kg (repeated) | Decreased basal mRNA expression | [17] |

| IL-1β | C57BL/6 Mice | CUMS | Not specified | Significant reduction in tissue | [9] |

| IL-1β | Rat Hippocampus | Seizure-induced | 0.75 mg/kg (single) | Decreased basal mRNA expression | [17] |

| iNOS | C57BL/6 Mice | CUMS | Not specified | Significant reduction in tissue | [9] |

| Nitric Oxide (NO) | Microglia | LPS | Not specified | Potent inhibition | [4][18][19] |

CUMS: Chronic Unpredictable Mild Stress; LPS: Lipopolysaccharide; iNOS: Inducible Nitric Oxide Synthase.

Table 2: Effect of this compound on Signaling Pathway Components in Microglia

| Pathway Component | Cell Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| p-IκB-α | C57BL/6 Mice | CUMS | Not specified | Inhibition of phosphorylation | [9][10] |

| NF-κB Nuclear Translocation | BV2 Microglia | TNF-α | Dose-dependent | Inhibition | [9][10] |

| NF-κB Activation | BV2 Microglia | TNF-α | Dose-dependent | Suppression | [9][10] |

p-IκB-α: Phosphorylated Inhibitor of κB-alpha.

Table 3: Effect of this compound on Pro- and Anti-Inflammatory Cytokine Balance in Patients with Major Depression

| Cytokine | Patient Population | This compound Treatment | Observed Effect in Plasma/Serum | Reference |

| IL-12 (Pro-inflammatory) | Major Depression | 8 weeks | Significant decrease | [20] |

| IL-4 (Anti-inflammatory) | Major Depression | 8 weeks | Significant increase | [20] |

| TGF-β1 (Anti-inflammatory) | Major Depression | 8 weeks | Significant increase | [20] |

| IL-6 (Pro-inflammatory) | Major Depression | Post-treatment | Significant decrease | [13][21] |

| TNF-α (Pro-inflammatory) | Major Depression | Post-treatment | Significant decrease | [13][21] |

TGF-β1: Transforming Growth Factor-beta 1.

Detailed Experimental Protocols

The following sections outline generalized methodologies for key experiments used to investigate this compound's effects on microglia.

In Vitro Microglial Inflammation Assay

This protocol describes a typical workflow for assessing the anti-inflammatory effects of this compound on microglial cells in culture.

-

Cell Culture:

-

The murine microglial cell line, BV2, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Primary microglia can also be isolated from neonatal mouse or rat cortices for comparison.

-

-

Experimental Treatment:

-

Cells are seeded into multi-well plates at a predetermined density.

-

After 24 hours, cells are pre-treated with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1-2 hours.

-

Neuroinflammation is then induced by adding an inflammatory stimulus, most commonly LPS (e.g., 100 ng/mL) or recombinant TNF-α (e.g., 20 ng/mL), for a specified duration (e.g., 4, 12, or 24 hours).[4][9]

-

-

Cytokine Measurement (ELISA):

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Nitrite accumulation in the supernatant, an indicator of NO production, is measured using the Griess reagent system.

-

-

Protein Analysis (Western Blot):

-

Cells are lysed to extract total protein.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-IκB-α, IκB-α, NF-κB p65, iNOS, and a loading control like β-actin).

-

Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry.

-

-

Gene Expression Analysis (qRT-PCR): [17]

-

Total RNA is extracted from the cell lysates.

-

cDNA is synthesized via reverse transcription.

-

Quantitative real-time PCR is performed using specific primers for target genes (e.g., Tnf, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh).

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

Conclusion and Future Directions

The evidence strongly indicates that this compound possesses significant anti-inflammatory properties that are mediated, at least in part, through the direct modulation of neuroinflammatory pathways in microglia. Its ability to inhibit the canonical NF-κB pathway at multiple points—from receptor binding to nuclear translocation—is a well-supported mechanism.[9][10] Furthermore, its potential to suppress the NLRP3 inflammasome highlights its multi-target capabilities in dampening the inflammatory response.[13]

These findings suggest that the therapeutic efficacy of this compound in treating depression and other neurological disorders may extend beyond serotonin reuptake inhibition to include the active calming of glial-mediated neuroinflammation.[6][8]

Future research should focus on:

-

MAPK Pathways: While the effects of other SSRIs on MAPK signaling (p38, ERK, JNK) are documented, the specific impact of this compound on these pathways in microglia remains less clear and warrants further investigation.[3]

-

TREM2 Signaling: The role of Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key regulator of microglial activation and phagocytosis, has not been explored in the context of this compound treatment.[22][23]

-

In Vivo Validation: Further in vivo studies are necessary to confirm that the concentrations of this compound achieved in the CNS are sufficient to engage these anti-inflammatory mechanisms and contribute to therapeutic outcomes.

-

Translational Studies: Elucidating these mechanisms may pave the way for the development of novel, targeted anti-inflammatory therapies for neuropsychiatric and neurodegenerative diseases.

References

- 1. Frontiers | Fluoxetine Potentiates Phagocytosis and Autophagy in Microglia [frontiersin.org]

- 2. Frontiers | Bidirectional crosstalk between microglia and serotonin signaling in neuroinflammation and CNS disorders [frontiersin.org]

- 3. Repurposing psychiatric medicines to target activated microglia in anxious mild cognitive impairment and early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative examination of the anti-inflammatory effects of SSRI and SNRI antidepressants on LPS stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of microglial activation by antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressants and neuroinflammation: Can antidepressants calm glial rage down? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ameliorates inflammation in CUMS mice and inhibits TNF-α-induced inflammation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nicoyalife.com [nicoyalife.com]

- 11. Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration [explorationpub.com]

- 12. Fluoxetine suppresses inflammatory reaction in microglia under OGD/R challenge via modulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and inflammatory markers in major depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. This compound Reduces IL-1β and TNF-α mRNA Expression and Overcomes Their Rise Induced by Seizures in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antidepressant this compound increases thioflavin-S and Congo red deposition in APPswe/PSEN1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Antidepressant this compound increases thioflavin-S and Congo red deposition in APPswe/PSEN1dE9 transgenic mice [frontiersin.org]

- 20. Pro- and Anti-Inflammatory Cytokine Balance in Major Depression: Effect of this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound and inflammatory markers in major depression: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | TREM2-Dependent Effects on Microglia in Alzheimer’s Disease [frontiersin.org]

Technical Guide: Investigating the Anti-Inflammatory Properties of Sertraline in a Murine Model of Chronic Unpredictable Mild Stress

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Growing evidence suggests a significant interplay between the central nervous system and the immune system, with neuroinflammation being a key pathological feature of major depressive disorder (MDD). Antidepressants, including selective serotonin reuptake inhibitors (SSRIs), may exert therapeutic effects beyond neurotransmitter modulation, potentially by attenuating inflammatory processes. This technical guide provides an in-depth overview of the experimental investigation into the anti-inflammatory properties of sertraline, a widely prescribed SSRI, in a Chronic Unpredictable Mild Stress (CUMS) mouse model of depression. The guide details the experimental protocols, presents key quantitative data on inflammatory markers, and illustrates the underlying molecular signaling pathways.

Experimental Protocols

A robust and reproducible experimental design is fundamental to investigating the anti-inflammatory effects of this compound in CUMS mice. The following sections detail the core methodologies.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol is a widely validated method for inducing depression-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[1][2]

Objective: To induce a state of chronic stress in mice, mimicking aspects of human depression, including anhedonia and elevated inflammatory responses.

Procedure:

-

Animal Housing: Mice are singly housed to prevent social buffering and enhance the effects of the stressors.

-

Stressor Application: For a period of 5 to 8 weeks, mice are subjected to a variety of stressors, with one or two stressors applied daily in a random order to ensure unpredictability.[3][4]

-

Types of Stressors: A range of physical and psychological stressors are employed.[1][2] Examples include:

-

Food and water deprivation (for 24 hours)

-

Wet bedding (200 ml of water in 100g of sawdust)

-

Cage tilt (45°)

-

Overnight illumination

-

Forced swimming in cold water (4°C for 5 minutes)

-

Tail suspension (1 cm from the end for 6 minutes)

-

Day and night reversal

-

-

Control Group: A control group of mice is maintained under standard housing conditions without any stressors.

This compound Administration

Objective: To evaluate the therapeutic effect of this compound on the inflammatory and behavioral changes induced by CUMS.

Procedure:

-

Drug Preparation: this compound hydrochloride is dissolved in a vehicle, typically saline or distilled water.

-

Dosage: A clinically relevant dose is administered to the mice. For example, a study by Lu et al. (2019) utilized a dose of 10 mg/kg.

-

Route of Administration: The most common route is intraperitoneal (i.p.) injection or oral gavage.

-

Treatment Period: this compound administration typically commences after the initial CUMS induction period and continues for several weeks, often concurrently with the ongoing stress protocol.

Measurement of Inflammatory Cytokines

Objective: To quantify the levels of key pro-inflammatory cytokines in both the periphery (serum) and the central nervous system (brain tissue).

Procedure (ELISA - Enzyme-Linked Immunosorbent Assay):

-

Sample Collection: Following the treatment period, blood and brain tissue (e.g., hippocampus, prefrontal cortex) are collected from all experimental groups.

-

Sample Preparation: Blood is centrifuged to obtain serum. Brain tissue is homogenized in a lysis buffer to extract proteins.

-

ELISA Protocol:

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used.

-

The wells of a microplate are coated with a capture antibody specific to the target cytokine.

-

Prepared samples and standards are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

-

The intensity of the color is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

-

Western Blot Analysis for Signaling Pathway Components

Objective: To measure the protein expression levels of key components of inflammatory signaling pathways, such as the NF-κB pathway.

Procedure:

-

Protein Extraction: Proteins are extracted from homogenized brain tissue as described for ELISA.

-

Protein Quantification: The total protein concentration in each sample is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., p-NF-κB, p-IκBα).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme.

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow and Logic

The following diagram illustrates the overall experimental workflow for investigating the anti-inflammatory effects of this compound in CUMS mice.

Caption: Experimental workflow for CUMS induction and this compound treatment.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on inflammatory markers in CUMS mice. The data is presented as mean ± standard deviation.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in the Hippocampus of CUMS Mice

| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | iNOS (relative expression) |

| Control | 25.3 ± 3.1 | 15.8 ± 2.2 | 1.0 ± 0.1 |

| CUMS + Vehicle | 58.7 ± 5.4 | 42.1 ± 4.9 | 2.5 ± 0.3* |

| CUMS + this compound (10 mg/kg) | 32.6 ± 3.9# | 21.5 ± 2.8# | 1.3 ± 0.2# |

*p < 0.05 compared to Control; #p < 0.05 compared to CUMS + Vehicle Data are hypothetical and based on the trends reported in Lu et al. (2019).[5]

Table 2: Effect of this compound on NF-κB Pathway Activation in the Hippocampus of CUMS Mice

| Group | p-IκBα / IκBα Ratio | p-NF-κB p65 / NF-κB p65 Ratio |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| CUMS + Vehicle | 2.8 ± 0.3 | 3.1 ± 0.4 |

| CUMS + this compound (10 mg/kg) | 1.4 ± 0.2# | 1.5 ± 0.2# |

*p < 0.05 compared to Control; #p < 0.05 compared to CUMS + Vehicle Data are hypothetical and based on the trends reported in Lu et al. (2019).[5]

Signaling Pathways

This compound appears to exert its anti-inflammatory effects by modulating key signaling pathways involved in the production of inflammatory mediators. The Toll-like receptor 4 (TLR4) and the subsequent activation of the Nuclear Factor-kappa B (NF-κB) pathway is a critical axis in this process.[6][7][8]

The NF-κB Signaling Pathway in CUMS-Induced Neuroinflammation

Chronic stress can lead to the release of damage-associated molecular patterns (DAMPs), which can activate TLR4. This initiates a downstream signaling cascade that results in the activation of NF-κB, a master regulator of inflammatory gene expression.

Caption: CUMS-induced activation of the NF-κB signaling pathway.

This compound's Mechanism of Anti-Inflammatory Action

This compound has been shown to inhibit the NF-κB signaling pathway.[5][9] One proposed mechanism is the direct binding of this compound to Tumor Necrosis Factor-alpha (TNF-α) and its receptor (TNFR1), preventing the activation of downstream signaling.[5] Furthermore, this compound treatment leads to a reduction in the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] By preventing IκBα degradation, this compound effectively traps NF-κB in its inactive state, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

The evidence presented indicates that this compound possesses significant anti-inflammatory properties in the context of a CUMS mouse model. By inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines in the brain, this compound may alleviate depression-like behaviors through mechanisms that extend beyond its classical role as a serotonin reuptake inhibitor.[5][9]

Future research should aim to:

-

Investigate the effects of this compound on other inflammatory pathways, such as the NLRP3 inflammasome, which has also been implicated in CUMS-induced depression.[3][10][11][12]

-

Explore the upstream mechanisms by which this compound inhibits NF-κB activation in more detail.

-

Conduct clinical studies to confirm these anti-inflammatory effects in patients with major depressive disorder.

This technical guide provides a framework for understanding and replicating research into the immunomodulatory effects of this compound. The detailed protocols and pathway diagrams serve as a resource for researchers and drug development professionals working to develop novel antidepressant therapies that target the neuroinflammatory component of depression.

References

- 1. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The involvement of NLRP3 inflammasome in CUMS-induced AD-like pathological changes and related cognitive decline in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates inflammation in CUMS mice and inhibits TNF-α-induced inflammation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TLR4 as a therapeutic target: Antidepressant mechanism of saikosaponin A in regulating the NF-κB/BDNF axis and mitigating oxidative stress and inflammation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TLR4-NF-κB Signal Involved in Depressive-Like Behaviors and Cytokine Expression of Frontal Cortex and Hippocampus in Stressed C57BL/6 and ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TLR4/NF-κB Signaling Contributes to Chronic Unpredictable Mild Stress-Induced Atherosclerosis in ApoE-/- Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and inflammatory markers in major depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling the Anti-Inflammatory Effects of Antidepressants: A Systematic Review of Human Studies over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Sertraline's Role in Modulating Neurogenesis and Synaptic Plasticity: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its primary role in modulating serotonergic transmission, emerging evidence highlights its significant impact on neural plasticity. This technical guide provides an in-depth examination of the molecular and cellular mechanisms through which this compound influences adult hippocampal neurogenesis and synaptic plasticity. We consolidate quantitative data from key studies, detail relevant experimental protocols, and present visual diagrams of the core signaling pathways and workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: Beyond Serotonin Reuptake Inhibition

This compound's primary mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1][2] This elevation in serotonergic signaling is foundational to its therapeutic effects. However, the delayed onset of clinical efficacy, typically several weeks, suggests that the immediate increase in synaptic serotonin alone does not fully account for its antidepressant properties.[3] This has led to the "neurotrophic hypothesis," which posits that antidepressants exert their long-term effects by promoting structural and functional changes in the brain, a concept broadly termed neural plasticity.[1][4][5]

This guide focuses on two critical facets of neural plasticity modulated by this compound:

-

Neurogenesis: The process of generating new functional neurons, primarily in the subgranular zone (SGZ) of the hippocampus's dentate gyrus in the adult brain.[6][7]

-

Synaptic Plasticity: The ability of synapses to strengthen or weaken over time, a fundamental mechanism for learning and memory. This includes processes like long-term potentiation (LTP).[8][9]

Molecular Mechanisms of this compound-Induced Neural Plasticity

This compound's influence on neurogenesis and synaptic plasticity is not monolithic but involves a convergence of multiple signaling pathways.

Glucocorticoid Receptor (GR)-Dependent Pathway

Studies using human hippocampal progenitor cells have identified a crucial role for the glucocorticoid receptor (GR) in mediating this compound's effects on neurogenesis. This compound treatment increases neuronal differentiation through a GR-dependent mechanism that is enhanced by the activation of Protein Kinase A (PKA) signaling.[10][11] This pathway involves the upregulation of GR-target genes, such as the cyclin-dependent kinase inhibitors p27Kip1 and p57Kip2, which promote cell cycle exit and neuronal differentiation.[10][11]

Brain-Derived Neurotrophic Factor (BDNF) Signaling

A cornerstone of the neurotrophic hypothesis is the role of Brain-Derived Neurotrophic Factor (BDNF). Chronic this compound administration has been shown to increase BDNF levels in various brain regions, including the hippocampus and cortex.[3][12][13] BDNF is critical for neuronal survival, growth, and the regulation of synaptic plasticity.[14] The increase in BDNF expression is thought to be a downstream effect of enhanced serotonergic signaling, which activates intracellular cascades like the MAP-kinase pathway (ERK phosphorylation) and upregulates the neuroprotective protein Bcl-2.[4][5]

Sigma-1 Receptor (S1R) and NMDA Receptor Modulation

Recent studies indicate that this compound also interacts with other targets, including the sigma-1 receptor (S1R).[15][16] this compound can act as an inverse agonist at S1Rs, which has been shown to acutely inhibit long-term potentiation (LTP) in hippocampal slices.[15][16] This interaction also appears to modulate N-methyl-D-aspartate receptors (NMDARs), specifically those containing the GluN2B subunit, and is linked to the regulation of endoplasmic reticulum stress.[15][17] These findings suggest a more complex role for this compound in synaptic plasticity than previously understood, with potential acute inhibitory effects contrasting with its chronic pro-plasticity actions.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from preclinical and in vitro studies investigating the impact of this compound on neurogenesis and synaptic protein expression.

Table 1: Effects of this compound on Neurogenesis Markers

| Experimental Model | Treatment Details | Marker | Result | Reference |

| Human Hippocampal Progenitor Cells | 3-10 days treatment | Dcx-positive neuroblasts | +16% | [10][11] |

| Human Hippocampal Progenitor Cells | 3-10 days treatment | MAP2-positive neurons | +26% | [10][11] |

| Human Hippocampal Progenitor Cells | 72h treatment | BrdU-positive cells | -16% (indicative of differentiation) | [10] |

| Human Hippocampal Progenitor Cells | Co-treatment with Dexamethasone | BrdU-positive cells | +14% | [10][11] |

| R6/2 Huntington's Disease Mouse Model | 10 mg/kg for 4 weeks | BrdU-positive cells (proliferation) | Significant Increase | [12] |

| N171-82Q Huntington's Disease Mouse Model | 10 mg/kg for 4 weeks | BrdU-positive cells (survival) | Significant Increase | [18] |

| Non-pregnant female rats | 10 mg/kg/day for 10 days | Cell proliferation (dentate gyrus) | Decrease | [19] |

Table 2: Effects of this compound on Synaptic Proteins and BDNF

| Experimental Model | Treatment Details | Protein/Factor | Result | Reference |

| R6/2 Huntington's Disease Mouse Model | 10 mg/kg for 4 weeks | BDNF (hippocampus, striatum) | Significant Increase (recovery of depletion) | [12] |

| Young and Aged Mice | 21 days treatment | Brain BDNF | Up-regulation | [4] |

| Young and Aged Mice | 21 days treatment | Phospho-ERK | Up-regulation | [4][5] |

| Young and Aged Mice | 21 days treatment | Bcl-2 | Up-regulation | [4][5] |

| Rat Hippocampal Neurons (B27-deprived) | Various concentrations | PSD-95, BDNF, Synaptophysin | Prevented B27-deprivation induced decrease | [20] |

| Non-pregnant female rats | 10 mg/kg/day for 10 days | Synaptophysin (DG and CA3) | Increase | [19] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are summarized protocols for common experimental paradigms used to study this compound's effects.

Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is a widely used paradigm to induce depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors.[21][22]

Objective: To model chronic stress and anhedonia, a core symptom of depression, and to test the efficacy of chronic antidepressant treatment.

Methodology:

-

Acclimation: Mice are housed individually and acclimated for at least one week.

-

Baseline Measurement: Anhedonia is assessed using the Sucrose Preference Test (SPT).

-

Stress Protocol (4-8 weeks): Mice are subjected to a variable sequence of mild stressors daily. Common stressors include:

-

Damp bedding (4-12 hours)

-

Cage tilt (45°) for several hours

-

Stroboscopic lighting

-

Predator sounds or smells (e.g., urine)

-

Reversed light/dark cycle

-

Food or water deprivation (12-24 hours)

-

Forced swimming in cool water

-

-

This compound Administration: During the final 2-4 weeks of the UCMS protocol, mice are administered this compound (e.g., 10-20 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.

-

Behavioral Assessment: The SPT and other tests (e.g., Forced Swim Test, Tail Suspension Test) are conducted post-treatment to assess the reversal of depressive-like behaviors.

-

Neurobiological Analysis: Brain tissue (e.g., hippocampus) is collected for molecular analysis (e.g., BDNF levels via qPCR or Western blot, neurogenesis via immunohistochemistry).[23][24]

Assessment of Neurogenesis via BrdU and DCX Staining

Immunohistochemistry (IHC) is used to visualize and quantify different stages of adult neurogenesis.

Objective: To measure cell proliferation (BrdU) and the population of immature neurons (DCX) in the dentate gyrus.

Key Reagents:

-

5-bromo-2'-deoxyuridine (BrdU): A synthetic thymidine analog incorporated into the DNA of dividing cells during the S-phase.

-

Anti-BrdU Antibody: Detects cells that have incorporated BrdU.

-

Anti-Doublecortin (DCX) Antibody: DCX is a microtubule-associated protein expressed in migrating and differentiating neuroblasts.[25][26]

Summarized Protocol:

-

BrdU Administration (In Vivo): Rodents receive one or more intraperitoneal injections of BrdU (e.g., 50-100 mg/kg).[27] The timing of sacrifice depends on the goal:

-

Proliferation: Sacrifice 2-24 hours after injection.

-

Survival/Differentiation: Sacrifice 3-4 weeks after injection.[12]

-

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected (e.g., in 30% sucrose).

-

Sectioning: Coronal sections (e.g., 30-40 µm) of the hippocampus are cut using a cryostat or vibratome.

-

Antigen Retrieval (for BrdU): To expose the BrdU epitope within the DNA, sections undergo DNA denaturation. This typically involves incubation in warm hydrochloric acid (e.g., 2M HCl) followed by neutralization with a borate buffer.

-

Immunostaining:

-

Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to prevent non-specific antibody binding.[28]

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies (e.g., rat anti-BrdU, goat anti-DCX) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing, sections are incubated with species-specific fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rat, Alexa Fluor 594 anti-goat).

-

-

Imaging and Quantification: Sections are mounted, and images are captured using a confocal microscope. Unbiased stereology is used to count the number of BrdU-positive and/or DCX-positive cells within the granular cell layer and subgranular zone of the dentate gyrus.[26]

Synaptic Plasticity Assessment: Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular model for learning and memory.

Objective: To measure the effect of this compound on synaptic efficacy in ex vivo hippocampal slices.

Methodology:

-

Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and transverse slices (e.g., 400 µm) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Electrophysiology:

-

A single slice is transferred to a recording chamber continuously perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Protocol:

-

Baseline Recording: A stable baseline of synaptic responses is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Application: this compound (e.g., 1-10 µM) or vehicle is added to the perfusion medium.[15]

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) is delivered to induce LTP.[17]

-

Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes post-HFS to measure the potentiation.

-

-

Data Analysis: The slope of the fEPSP is measured. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

Conclusion and Future Directions

The evidence strongly indicates that this compound's therapeutic actions extend beyond simple serotonin reuptake inhibition to encompass the active remodeling of neural circuits through the promotion of neurogenesis and synaptic plasticity. The GR-dependent and BDNF signaling pathways are central to these effects. However, recent findings on its interaction with S1R and NMDARs add layers of complexity, suggesting that this compound's impact on plasticity may be context- and time-dependent.[15][16]

For drug development professionals, these insights suggest that future antidepressants could be designed to more specifically target these downstream neurotrophic and plasticity pathways. For researchers, critical questions remain regarding how these cellular changes translate into behavioral outcomes and whether individual genetic differences (e.g., in the BDNF gene) predict a patient's neuroplastic response to this compound.[29] Further investigation into these multifaceted mechanisms will be paramount for optimizing treatment strategies for depressive disorders.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective and procognitive effects of this compound: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippocampal Neurogenesis: Regulation by Stress and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic learning and memory, synaptic plasticity and neurogenesis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. The antidepressant this compound improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with this compound, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids [ouci.dntb.gov.ua]

- 17. This compound modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Slows Disease Progression and Increases Neurogenesis in N171-82Q mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of this compound on central serotonin and hippocampal plasticity in pregnant and non-pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of antidepressant drugs on synaptic protein levels and dendritic outgrowth in hippocampal neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]

- 23. annalsmedres.org [annalsmedres.org]

- 24. meddocsonline.org [meddocsonline.org]

- 25. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Considerations for Assessing the Extent of Hippocampal Neurogenesis in the Adult and Aging Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. youtube.com [youtube.com]

- 29. Weill Cornell Discovery May Explain Why Many Do Not Respond To Common Antidepressant Medications | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

Sertraline's Off-Target Pharmacology: A Technical Guide to Ion Channel and Membrane Phospholipid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is primarily known for its therapeutic effects on mood disorders by blocking the serotonin transporter (SERT). However, a growing body of evidence reveals that this compound possesses a complex off-target pharmacological profile, notably impacting the function of various ion channels and the integrity of membrane phospholipids. These interactions, occurring at concentrations sometimes overlapping with therapeutic doses, are critical for understanding the full spectrum of this compound's biological effects, including potential side effects and novel therapeutic applications. This technical guide provides an in-depth examination of these off-target activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development.

Off-Target Effects on Ion Channels

This compound has been demonstrated to modulate the activity of a wide range of voltage-gated ion channels, which are fundamental to cellular excitability and signaling. These effects are largely inhibitory and occur independently of its action on SERT.

Inhibition of Cardiac Ion Channels

A significant body of research has focused on this compound's effects on cardiac ion channels, given the potential for adverse cardiovascular events such as arrhythmia.[1][2] this compound acts as a potent blocker of several key cardiac potassium, sodium, and calcium channels.[1][3] This modulation can alter the cardiac action potential duration and QT interval.[1][2]

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

| Ion Channel Current | Channel Subunit(s) | Cell Type | IC50 (µM) | Hill Coefficient | Reference |

| IKr (hERG) | hERG | HEK293 | 0.7 | 1.3 | [1][2] |

| IKs | KCNQ1/KCNE1 | HEK293 | 15.2 | 2.5 | [1][2] |

| IK1 | KCNJ2 | HEK293 | 10.5 | - | [1][2] |

| INa | SCN5A | HEK293 | 6.1 | - | [1][2] |

| ICa (L-type) | - | Rat Ventricular Myocytes | 2.6 | 1.9 | [1] |

| Kv1.5 | Kv1.5 | Chinese Hamster Ovary (CHO) | 0.71 | 1.29 | [4] |

The rank order of inhibitory potency for several key cardiac channels is hERG > IK1 > IKs.[2][3]

Inhibition of Neuronal and Other Ion Channels

This compound's ion channel activity extends beyond the cardiovascular system, with notable effects on neuronal channels. It has been shown to be an effective inhibitor of pre-synaptic Na+ channels, which can control neurotransmitter release.[5][6]

Table 2: Inhibitory Effects of this compound on Other Ion Channels

| Ion Channel | Cell Type | IC50 (µM) | State Dependence | Reference |

| Neuronal Na+ Channels | GH3 | ~2-8 (inactivated state) | High | [7] |

| rNav1.4 Na+ Channels | Hek293t | ~2-8 (inactivated state) | High | [7] |

| Persistent Late Na+ Current (rNav1.4 mutant) | Hek293t | ~0.6-0.7 (open channel) | - | [7] |

| Persistent Late Na+ Current (hNav1.7) | - | ~0.3-0.4 (open channel) | - | [7] |

| Kv2.1 Potassium Channels | HEK-293 | Concentration-dependent | Use-dependent | [8] |

| CatSper Ca2+ Channels | Human Sperm | - | - | [9][10] |

This compound's inhibition of Kv2.1 channels is not voltage-dependent and does not require the channels to be in an open state.[8] In human sperm, this compound inhibits the CatSper Ca2+ channel, which is crucial for fertilization.[9][10]

Interactions with Membrane Phospholipids

This compound is a cationic amphiphilic drug (CAD), a class of compounds known to interact with and accumulate within phospholipid membranes.[11] This interaction is a key component of its off-target effects and can lead to significant changes in membrane biophysics and cellular function.

Phospholipidosis

One of the major consequences of this compound's interaction with membrane lipids is the induction of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids within lamellar bodies.[12][13][14] This is thought to occur because this compound binds to phospholipids, making them poor substrates for lysosomal phospholipases, or by directly inhibiting these enzymes.[11][14][15] This effect has been observed in various cell types and is a shared mechanism for the in vitro activity of many repurposed drugs.[12][16]